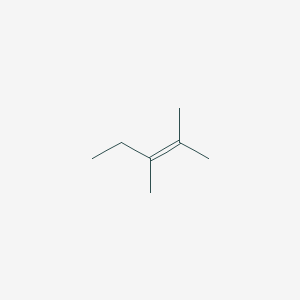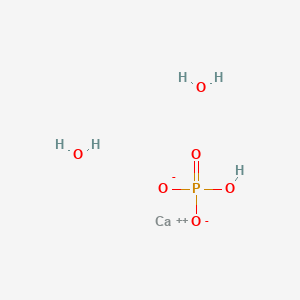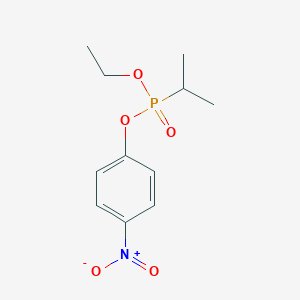
2,3-Dimethyl-2-pentene
Descripción general
Descripción
2,3-Dimethyl-2-pentene is an organic compound belonging to the pentene family of molecules. It is a colorless liquid with a sweet odor and has a boiling point of 98.6 °C. It is a versatile compound with a wide range of uses including being a common ingredient in the synthesis of various drugs and chemicals, as well as being used in the laboratory for research and development. This article will provide an overview of the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for this compound.
Aplicaciones Científicas De Investigación
Isomerization and Hydrogenation Reactions : A study showed that a homogeneous palladium catalyst based on dimethyl sulfoxide accelerates the transformation of pentenes, such as 2,3-Dimethyl-2-pentene, under certain conditions (Freidlin, Nazarova, & Kopytsev, 1972).
Thermal Decomposition of Esters : Research into the kinetics of the thermal decomposition of 2,3-dimethyl-3-pentyl acetate showed the production of various olefins including this compound. This study highlighted the importance of steric factors in these reactions (Cuenca & Chuchani, 1977).
Gas-phase Reactions with Ozone : A study investigated the products of gas-phase reactions of O3 with alkenes, including this compound, identifying various products formed under specific conditions (Atkinson, Tuazon, & Aschmann, 1995).
Methanol Addition to Propylene Dimers : Another research focused on the addition of methanol to propylene dimers like this compound, forming compounds such as 2,3-dimethyl-2-methoxybutane (Zakharkin & Zhigareva, 2010).
Acylation Reactions : The acylation of 2,3-Dimethyl-2-butene with acetic anhydride in the presence of zinc chloride was studied, which is relevant to the production of 3,3,4-Trimethyl-4-penten-2-one (Zhao Zhen, 2003).
Mecanismo De Acción
Target of Action
2,3-Dimethyl-2-pentene is primarily used in the field of polymer chemistry . Its unique properties make it a valuable component in the synthesis of polymers .
Mode of Action
The mechanism of action of this compound involves its incorporation into polymer chains during the synthesis process . This compound participates as a key reactant, contributing to the formation of various chemical products .
Biochemical Pathways
Its role in polymer synthesis suggests that it may influence the formation and characteristics of polymer chains .
Result of Action
The primary result of this compound’s action is the formation of polymers with specific characteristics . Its structure allows it to engage in diverse synthesis reactions, making it valuable in industrial settings .
Propiedades
IUPAC Name |
2,3-dimethylpent-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-5-7(4)6(2)3/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHALSLYRWWUGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00147308 | |
| Record name | 2,3-Dimethyl-2-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00147308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10574-37-5 | |
| Record name | 2-Pentene, 2,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010574375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethyl-2-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00147308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dimethyl-2-pentene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 2,3-Dimethyl-2-pentene influence its reactivity?
A1: this compound is an alkene with the molecular formula C₇H₁₄ [, ]. Its structure features a double bond between the second and third carbon atoms, with two methyl groups attached to each of these carbons. This tetra-substituted alkene structure significantly impacts its reactivity, particularly in elimination reactions. Research [, ] shows that during the pyrolysis of 2,3-dimethyl-3-pentyl acetate, the formation of this compound is favored due to steric factors. The bulky methyl groups around the double bond hinder the approach of other molecules, making the formation of this specific isomer more favorable.
Q2: What is the rate constant for the reaction of this compound with hydroxyl radicals?
A2: Studies [] have determined the rate constant for the reaction of this compound with hydroxyl radicals (OH) to be (9.94 ± 0.1) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 ± 2 K and 1 atmospheric pressure. This reaction is significant in atmospheric chemistry, as it contributes to the removal of volatile organic compounds like this compound from the atmosphere.
Q3: How does the formation rate of trimethylallyl radical differ between this compound and other related olefins?
A3: Research [, ] using ArF laser flash photolysis has revealed insights into the formation rates of allylic radicals from different olefins, including this compound. Notably, the formation rate constant of the trimethylallyl radical from this compound is 2.7×10⁷ s⁻¹, which is slower than that observed for 2,3,3-trimethyl-1-butene (5.6×10⁷ s⁻¹) but faster than tetramethylethylene (1.7×10⁷ s⁻¹). This difference in formation rates is attributed to the varying degrees of steric hindrance and energy redistribution within each molecule after photoexcitation.
Q4: Are there any analytical techniques specifically designed for studying this compound?
A4: While there aren't techniques solely dedicated to this compound, gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed for its detection and quantification []. This technique allows for the separation and identification of different olefin isomers, including this compound, based on their retention times and mass-to-charge ratios.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[(1S,2R,5S,7R,9S,11S,12S,16S)-15-Acetyl-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-14-en-5-yl] acetate](/img/structure/B84728.png)

![Methyl 2-[(1R,3aS,4S,5S,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-5-[(1R)-1-methyl-2-oxocyclohex-3-en-1-yl]-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]acetate](/img/structure/B84732.png)

